3a-Fluoro-octahydrocyclopenta[c]pyrrole
Description
Contextualization of Octahydrocyclopenta[c]pyrrole (B1584311) Scaffolds in Modern Chemical Biology
The octahydrocyclopenta[c]pyrrole, also known as 3-azabicyclo[3.3.0]octane, is a bicyclic heterocyclic scaffold that has garnered considerable attention in chemical biology and drug discovery. google.com Its rigid, three-dimensional structure makes it an attractive building block for the synthesis of more complex molecules with defined spatial arrangements. selvita.comresearchgate.net This conformational rigidity can be crucial for achieving high-affinity and selective interactions with biological targets. selvita.com
The pyrrole (B145914) and its saturated derivatives are integral components of numerous natural products and synthetic pharmaceuticals. medchemexpress.comchemicalbook.com The octahydrocyclopenta[c]pyrrole core, in particular, has been identified as a key intermediate in the synthesis of various biologically active compounds, including potential treatments for diabetes and viral infections. google.com Its derivatives have shown promise in a range of therapeutic areas, including anti-inflammatory, anti-tumor, and neuroprotective applications. medchemexpress.comchemicalbook.com For instance, certain derivatives have been investigated as potent antagonists of Retinol (B82714) Binding Protein 4 (RBP4), with potential applications in treating atrophic age-related macular degeneration and Stargardt disease. nih.gov The versatility of this scaffold allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties. researchgate.netnih.gov
Table 1: Physicochemical Properties of Octahydrocyclopenta[c]pyrrole
| Property | Value | Source |
|---|---|---|
| CAS Number | 5661-03-0 | nih.gov |
| Molecular Formula | C₇H₁₃N | nih.gov |
| Molecular Weight | 111.18 g/mol | nih.gov |
| IUPAC Name | 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole | nih.gov |
| Physical Form | Solid | |
This table presents data for the parent, non-fluorinated compound.
Rationale for Fluorination in Bicyclic Heterocyclic Systems
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a drug candidate's pharmacological profile. psychoactif.orgnih.gov The substitution of a hydrogen atom or a hydroxyl group with fluorine can profoundly alter a molecule's physicochemical and biological properties. u-tokyo.ac.jpcambridgemedchemconsulting.com Fluorine is the most electronegative element, yet its van der Waals radius (1.35 Å) is only slightly larger than that of hydrogen (1.2 Å), allowing it to act as a bioisostere for hydrogen. selvita.comu-tokyo.ac.jp This means it can replace hydrogen without causing significant steric hindrance, while introducing potent electronic effects.
Key rationales for fluorinating bicyclic heterocyclic systems like octahydrocyclopenta[c]pyrrole include:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage. cambridgemedchemconsulting.com Introducing fluorine at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. psychoactif.orgcambridgemedchemconsulting.com
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as the nitrogen atom in the pyrrole ring. cambridgemedchemconsulting.com This modification can be crucial for optimizing a drug's solubility, membrane permeability, and interaction with its biological target.
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or electrostatic interactions, which can enhance binding affinity and potency. nih.gov The introduction of fluorine can also induce conformational changes in the molecule that favor a more bioactive shape. psychoactif.org
Improved Lipophilicity and Permeability: Fluorination can alter a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. While the effect can vary, strategic fluorination can improve membrane permeability and cellular uptake. selvita.compsychoactif.org
Table 2: Comparison of Hydrogen and Fluorine Properties
| Property | Hydrogen (H) | Fluorine (F) |
|---|---|---|
| Van der Waals Radius | 1.2 Å | 1.35 Å |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 |
| Bond Strength with Carbon (C-X) | ~413 kJ/mol | ~485 kJ/mol |
This table illustrates the key physicochemical differences that underpin the strategic use of fluorine as a bioisostere for hydrogen.
Overview of Key Research Domains Pertaining to 3a-Fluoro-octahydrocyclopenta[c]pyrrole Derivatives
While specific research on This compound (CAS Number: 2167854-60-4) is not extensively published, its potential research applications can be inferred from the known activities of its parent scaffold and the strategic advantages of fluorination. bldpharm.com The introduction of a fluorine atom at the 3a-bridgehead position would be expected to impart unique properties to the octahydrocyclopenta[c]pyrrole core.
Potential research domains for derivatives of this compound likely include:
Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity and pKa is critical for designing molecules that can cross the blood-brain barrier. Given that various pyrrole derivatives are explored for neurological disorders, fluorinated analogs could be investigated for conditions like Alzheimer's disease, where some fluorinated pyrrole derivatives have been studied. nih.govbldpharm.com
Metabolic Diseases: The parent scaffold is an intermediate for antidiabetic drugs like gliclazide. google.com Research could focus on developing fluorinated derivatives to improve the metabolic stability and potency of new agents targeting metabolic pathways.
Infectious Diseases: Bicyclic nitrogen heterocycles are of interest in antiviral research. Fluorination could enhance the activity or pharmacokinetic profile of compounds designed to inhibit viral enzymes or replication processes.
Oncology: Many kinase inhibitors used in cancer therapy feature a pyrrole core. researchgate.netmdpi.com The development of this compound derivatives could be aimed at creating novel kinase inhibitors with improved selectivity and resistance to metabolic degradation. researchgate.net
The synthesis of such a compound would likely involve advanced fluorination techniques, as introducing fluorine at a tertiary carbon can be challenging. scispace.com Research in this area would not only explore the biological activity of the resulting compounds but also contribute to the development of new synthetic methodologies for creating complex fluorinated molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12FN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
3a-fluoro-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H12FN/c8-7-3-1-2-6(7)4-9-5-7/h6,9H,1-5H2 |
InChI Key |
VNUBWMGGJPSFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC2(C1)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for 3a Fluoro Octahydrocyclopenta C Pyrrole
General Synthetic Routes to the Octahydrocyclopenta[c]pyrrole (B1584311) Core
The octahydrocyclopenta[c]pyrrole, also known as 3-azabicyclo[3.3.0]octane, is a key intermediate whose preparation has been approached through various synthetic strategies. google.comresearchgate.net These methods range from direct, single-step reductions to more complex, multi-step sequences that allow for the introduction of diverse functionalities.
A direct and effective method for preparing the octahydrocyclopenta[c]pyrrole core involves the catalytic hydrogenation of 1,2-dicyanocyclo-1-pentene. google.com This process typically involves the reduction of both the carbon-carbon double bond and the two nitrile groups, leading to a reductive cyclization that forms the bicyclic amine. The reaction is generally carried out at elevated temperature and pressure, utilizing transition metal catalysts.
The starting material, 1,2-dicyanocyclo-1-pentene, can be prepared from 2-cyanocyclopentanone and sodium cyanide. google.com The subsequent hydrogenation is a robust method for producing the core structure on a significant scale.
| Catalyst | Solvent | Temperature | Pressure | Purity of Product | Reference |
| Platinum on charcoal (10%) | THF | 88-100 °C | 55 bar | 67% (in THF) | google.com |
| Palladium on charcoal (5%) | Isopropanol | 80 °C | Atmospheric H₂ | 73% | google.com |
An alternative reduction-based approach starts from cyclopentane-1,2-dicarboximide. This method employs a boron reducing agent, such as sodium borohydride (B1222165) or potassium borohydride, in the presence of a Lewis acid promoter like zinc chloride, to achieve a one-step reduction to the desired octahydrocyclopenta[c]pyrrole. google.com
For applications requiring specifically substituted or optically active octahydrocyclopenta[c]pyrrole cores, multi-step synthetic sequences are employed. These routes offer greater control over the final structure and stereochemistry.
One such strategy begins with readily available chiral starting materials. For instance, the natural iridoid glucoside antirrhinoside (B1205704) has been converted into polysubstituted 3-azabicyclo[3.3.0]octanes over four to five steps. researchgate.net This pathway involves ozonolysis, selective tosylation, and finally, cyclization with an amine to form the bicyclic pyrrolidine (B122466) core. researchgate.net
Another versatile approach utilizes intramolecular cyclization reactions. A facile synthesis of the trans-fused azabicyclo[3.3.0]octane core, a key structural motif in palau'amine marine alkaloids, has been achieved. nih.gov This route starts from a known tricyclic γ-lactam and proceeds via a key intramolecular Mitsunobu reaction to furnish the fully functionalized bicyclic core. nih.gov
Furthermore, optically active derivatives have been synthesized from trans-4-hydroxy-L-proline. A key step in this sequence is a Diels-Alder reaction between a 3,4-dehydroproline derivative and cyclopentadiene, which proceeds with high stereoselectivity. jst.go.jp Subsequent transformations, including oxidation, yield the target tricarboxylic acid derivative of the 3-azabicyclo[3.3.0]octane framework. jst.go.jp Such multi-step approaches are invaluable for creating complex and stereochemically defined analogs. syrris.jp
Strategies for the Introduction of Fluorine at the 3a-Position
The introduction of a fluorine atom at the 3a-position presents a significant synthetic challenge. This position is a tertiary, bridgehead carbon, which is sterically hindered and lacks inherent reactivity. Direct fluorination requires specialized reagents and strategies capable of overcoming these hurdles.
Direct C-H fluorination of the pre-formed octahydrocyclopenta[c]pyrrole core at the 3a-position is not a well-documented transformation. Therefore, discussion must turn to general and analogous methods that could be adapted for this purpose. Electrophilic fluorination is the most plausible approach. wikipedia.org This strategy involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source.
A potential pathway would involve the synthesis of a precursor lactam, octahydrocyclopenta[c]pyrrol-3-one. Deprotonation of this lactam at the C-3a position would generate a bridgehead enolate. While typically unstable, its formation could be facilitated under specific conditions. Subsequent reaction of this enolate with an electrophilic fluorinating agent could install the desired fluorine atom. Common electrophilic fluorinating agents are N-F compounds, which are relatively stable and safe to handle. wikipedia.org
| Reagent Name | Abbreviation | Notes | Reference |
| N-Fluorobenzenesulfonimide | NFSI | Widely used, effective, and commercially available. | wikipedia.orgacs.org |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborates) | Selectfluor® | A highly reactive, cationic fluorinating agent. | wikipedia.orgacs.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | A neutral fluorinating reagent. | wikipedia.org |
Another advanced strategy involves directed C-H fluorination. nih.gov This method uses a directing group, often coordinated to a metal catalyst, to deliver the fluorine to a specific C-H bond. For the target molecule, the nitrogen atom of the pyrrolidine ring could potentially act as an internal directing group, guiding a fluorinating reagent to the adjacent 3a C-H bond. While this has been demonstrated for δ-fluorination in acyclic systems, its application to a bicyclic bridgehead position would require significant investigation. nih.gov
Stereochemical Control and Diastereoselective Synthesis
Achieving stereochemical control is paramount, particularly when introducing substituents onto the bicyclic scaffold. The rigid, fused-ring system often imparts a strong facial bias, which can be exploited to achieve high diastereoselectivity in chemical transformations.
The diastereoselectivity of nucleophilic additions to the octahydrocyclopenta[c]pyrrole system can be illustrated by considering the reaction of a phosphorus nucleophile with an N-acyliminium ion intermediate. Such intermediates can be generated in situ from the corresponding N-acyl-3a-hydroxy-octahydrocyclopenta[c]pyrrole or other suitable precursors.
The N-acyliminium ion possesses a planar, sp²-hybridized carbon at the 3a-position, making it susceptible to nucleophilic attack. The bicyclic structure of the iminium ion presents two distinct faces for attack: a sterically hindered concave face and a more accessible convex face. A nucleophile, such as a trialkyl phosphite, is expected to add preferentially from the less hindered convex face. This facial bias would lead to the formation of one diastereomer in excess. The stereoselectivity of such additions to cyclic N-acyliminium ions is a well-established principle for controlling stereochemistry in related five- and six-membered ring systems. nih.govrsc.org The precise level of diastereoselectivity would depend on the steric bulk of both the nucleophile and the substituents on the bicyclic frame.
Stereoselective Hydrogenation of Enamido Phosphonates and Phosphine (B1218219) Oxides
The stereoselective hydrogenation of enamido phosphonates and phosphine oxides is a powerful and general methodology for accessing chiral aminophosphorus compounds. researchgate.net This method, often catalyzed by rhodium-Josiphos systems, is effective for creating β-amino phosphorus compounds with two adjacent stereocenters. researchgate.net However, the application of this specific technique to produce 3a-Fluoro-octahydrocyclopenta[c]pyrrole has not been reported in the surveyed literature. Research in this area tends to focus on the synthesis of chiral amino-phosphines and their oxides due to their applications as ligands and organocatalysts. researchgate.net
Synthesis of Derivatized this compound Analogues
No specific examples of derivatization of the 3a-fluoro analogue were found. The following subsections describe functionalizations of the parent, non-fluorinated octahydrocyclopenta[c]pyrrole scaffold, which could theoretically be adapted for the fluorinated version, should its synthesis be achieved.
The non-fluorinated octahydrocyclopenta[c]pyrrole core has been functionalized with carboxylate groups. For instance, compounds such as rel-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid and ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride are documented. google.comnih.govtandfonline.com These derivatives are typically prepared as intermediates for further chemical elaboration. There is no available information on the synthesis of carboxylate or carboxamide derivatives of this compound.
Amino-functionalized derivatives of the octahydrocyclopenta[c]pyrrole system are of significant interest, particularly in the development of novel antibiotics. A notable example is a quinolone antibiotic bearing a 5-fluoro-1-amino-3-azabicyclo[3.3.0]octan-3-yl moiety at the C-7 position. It is important to note that the fluorine atom in this analogue is not at the 3a-position. This derivative demonstrated potent antibacterial activity. jst.go.jp The synthesis of amino-functionalized derivatives specifically from this compound has not been described.
The pyrrole (B145914) scaffold, in general, is a versatile platform for the introduction of diverse side chains to create libraries of compounds with a wide range of pharmacological profiles. nih.gov Methodologies include modifications of existing functional groups or direct C-H functionalization. However, literature detailing the attachment of diverse side chains to the specific this compound core is absent.
Development of Synthetic Routes for Compound Libraries and Building Blocks
The development of synthetic routes for compound libraries relies on robust and versatile chemical transformations that allow for the systematic variation of substituents on a core scaffold. While octahydrocyclopenta[c]pyrrole derivatives are used as building blocks in medicinal chemistry, acs.org and general strategies for creating pyrrole-based libraries exist, nih.gov no such routes have been published for the specific purpose of generating libraries based on this compound. The compound is listed in some chemical supplier catalogs, which suggests it may be available as a building block, but the underlying synthetic methodology is not publicly disclosed.
Computational and Structure-Activity Relationship Studies of this compound and its Derivatives
The strategic incorporation of fluorine into bioactive molecules is a well-established approach in medicinal chemistry to modulate their physicochemical and pharmacological properties. The compound this compound represents a compelling scaffold for the development of novel therapeutic agents. This article explores the structure-activity relationship (SAR) and computational chemistry studies pertinent to this class of compounds, focusing on rational design principles, quantitative structure-activity relationship (QSAR) modeling, and molecular docking investigations.
Structure Activity Relationship Sar and Computational Chemistry Studies
Molecular Docking Investigations
Analysis of Binding Interactions within Receptor Active Sites
The introduction of a fluorine atom at the 3a-position of the octahydrocyclopenta[c]pyrrole scaffold can significantly influence its binding affinity and selectivity for receptor active sites. The fluorine atom, being highly electronegative, can engage in favorable electrostatic interactions, including hydrogen bonds with donor groups in the receptor pocket. The pyrrole nitrogen can also act as a hydrogen bond acceptor, further anchoring the ligand.
Table 1: Hypothetical Binding Interactions of this compound in a Kinase Active Site
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| ASP 180 | Hydrogen Bond (with N-H) | 2.8 |
| LYS 75 | Hydrogen Bond (with F) | 3.1 |
| VAL 60 | Hydrophobic | 3.5 |
| ILE 145 | Hydrophobic | 3.8 |
Conformational Analysis and Ligand Orientation within Pockets
The conformational flexibility of the octahydrocyclopenta[c]pyrrole ring system is a key determinant of its biological activity. The fusion of a cyclopentane (B165970) and a pyrrolidine ring results in a relatively rigid structure, but with distinct puckering modes. The introduction of a fluorine atom at a bridgehead position (3a) is expected to have a profound impact on these conformational preferences.
Studies on analogous fluorinated proline rings have demonstrated that fluorination can invert the natural pucker of the ring. nih.gov For instance, fluorination at the C3 position of hydroxyproline (B1673980) can shift the conformational equilibrium from a C4-exo to a C4-endo pucker. nih.gov In the case of this compound, the fluorine atom would likely favor a specific ring conformation to alleviate steric strain and optimize electrostatic interactions. This preferred conformation would, in turn, dictate the orientation of the ligand within a binding pocket, ensuring that key pharmacophoric features are correctly positioned for interaction with the receptor. The energetic penalty of adopting a less favored conformation upon binding must be compensated by favorable contacts between the protein and the ligand. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of the this compound-protein complex, providing insights that are not accessible from static models.
Assessment of Ligand-Protein Complex Stability Over Time
Table 2: Representative MD Simulation Stability Data
| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) |
|---|---|---|
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.5 | 1.8 |
| 30 | 1.4 | 1.7 |
| 40 | 1.5 | 1.8 |
| 50 | 1.6 | 1.9 |
Insights into Conformational Flexibility and Dynamic Interactions
Beyond stability, MD simulations provide a detailed picture of the conformational flexibility of both the ligand and the protein. nih.gov The fluorine atom in this compound can influence the local dynamics of the binding pocket. The root mean square fluctuation (RMSF) of individual residues can identify regions of the protein that become more or less flexible upon ligand binding. nih.gov Furthermore, analysis of the simulation trajectory can reveal the dynamic nature of hydrogen bonds and other non-covalent interactions, providing a more realistic representation of the binding event than static docking poses. rsc.org This can uncover transient interactions that may be critical for the biological function of the ligand.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules.
Mechanistic Explorations of Chemical Reactions
DFT calculations can be instrumental in exploring the potential chemical reactions involving this compound. For instance, DFT can be used to calculate the energies of reactants, transition states, and products for a given reaction, thereby elucidating the reaction mechanism and predicting its feasibility. researchgate.net The electrophilic and nucleophilic character of different atoms in the molecule can be quantified using Fukui functions or by analyzing the molecular electrostatic potential map. researchgate.net In the context of drug metabolism, DFT could be used to predict the sites most susceptible to oxidation by cytochrome P450 enzymes. For pyrrole-containing compounds, DFT has been used to study cyclization reactions and predict the reactivity of various sites within the molecule. researchgate.net
Prediction of Spectroscopic Properties and Electronic Structures
While specific experimental data on the spectroscopic and electronic properties of this compound is not extensively available in public literature, computational chemistry provides powerful tools to predict these characteristics. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to forecast Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, as well as to elucidate the electronic structure of novel molecules. nih.gov
Predicted Spectroscopic Data
Computational models can generate detailed predictions for ¹H, ¹³C, and ¹⁹F NMR spectra, which are crucial for the structural elucidation of fluorinated organic compounds. rsc.org For a molecule like this compound, the chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the stereochemistry of the fused ring system.
Similarly, theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. mdpi.com These simulations help in assigning the absorption bands observed in experimental spectra to specific molecular vibrations, such as C-H, C-N, and C-F stretching and bending modes.
Below are tables representing the type of data that can be generated through such computational studies. The values presented are illustrative and based on typical ranges for similar fluorinated heterocyclic compounds.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)
| Atom | Predicted Chemical Shift (ppm) |
| C3a (C-F) | 90 - 100 |
| C3 | 45 - 55 |
| C4 | 25 - 35 |
| C5 | 25 - 35 |
| C6 | 45 - 55 |
| C6a | 60 - 70 |
| C1 | 50 - 60 |
| C2 | 50 - 60 |
Table 2: Predicted ¹⁹F NMR Chemical Shift for this compound (Illustrative Data)
| Atom | Predicted Chemical Shift (ppm) |
| F at C3a | -170 to -190 |
Table 3: Predicted Key IR Absorption Bands for this compound (Illustrative Data)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch | 2850 - 3000 |
| N-H Stretch | 3300 - 3500 |
| C-F Stretch | 1000 - 1100 |
| C-N Stretch | 1150 - 1250 |
Electronic Structure Analysis
The electronic structure of this compound can be investigated through calculations of its molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
Table 4: Predicted Electronic Properties for this compound (Illustrative Data)
| Property | Predicted Value |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | 1.0 to 2.0 eV |
| HOMO-LUMO Gap | 7.5 to 9.5 eV |
| Dipole Moment | 2.0 to 3.0 D |
These predictive studies are invaluable in the early stages of drug discovery and materials science, offering insights into the physicochemical properties of a compound before its synthesis and experimental characterization. rsc.org
Biological Target Modulation and Mechanistic Insights Excluding Clinical Data
Retinol (B82714) Binding Protein 4 (RBP4) Antagonism
The bicyclic octahydrocyclopenta[c]pyrrole (B1584311) core has been identified as a key scaffold in the development of novel, non-retinoid antagonists of Retinol Binding Protein 4 (RBP4). researchgate.net RBP4 is the specific transport protein for retinol (Vitamin A) in the bloodstream, and its interaction with transthyretin (TTR) is crucial for retinol delivery from the liver to peripheral tissues. researchgate.netyoutube.com Antagonizing RBP4 is a therapeutic strategy being explored for conditions like atrophic age-related macular degeneration and Stargardt disease, as it can reduce the ocular influx of retinol and consequently the formation of cytotoxic bisretinoid deposits. epa.govyoutube.com
The potency of octahydrocyclopenta[c]pyrrolo analogues as RBP4 antagonists has been quantified using two primary in vitro methods: the Scintillation Proximity Assay (SPA) and the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
The SPA method directly measures the binding affinity of a compound to RBP4 by assessing its ability to displace a radiolabeled ligand, such as ³H-retinol. epa.govnih.gov The HTRF assay, conversely, measures the functional antagonism of the RBP4-TTR interaction. nih.gov In this assay, retinol stimulates the formation of a complex between tagged RBP4 and TTR, bringing fluorescent donor (europium) and acceptor (d2) molecules into proximity, which generates a FRET signal. researchgate.netnih.gov An effective antagonist disrupts this complex formation, leading to a decrease in the HTRF signal. researchgate.net
Research has identified bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo analogues as potent RBP4 antagonists. For instance, analogue 43 (2-((3aR,5r,6aS)-5-(2-(Trifluoromethyl)phenyl)octahydrocyclopenta[c]pyrrole-2-carboxamido)benzoic Acid) demonstrated significant potency in both assays. epa.gov Another standout analogue, 33 , which features a 6-methylpyrimidine-4-carboxylic acid appendage, also showed high potency. youtube.com
Interactive Table: In Vitro Potency of Octahydrocyclopenta[c]pyrrolo RBP4 Antagonists
| Compound | RBP4 SPA IC₅₀ | RBP4 HTRF IC₅₀ | Source |
| Analogue 43 | 72.7 nM | 294 nM | epa.gov |
| Analogue (±)-45 | 148.5 nM | 481 nM | epa.gov |
| Analogue 33 | 12.8 ± 0.4 nM | 43.6 ± 10.5 nM | youtube.com |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the binding or interaction.
Structure-based drug design has been instrumental in optimizing the efficacy of RBP4 antagonists built on the octahydrocyclopenta[c]pyrrole scaffold. High-resolution X-ray crystal structures of earlier antagonists bound to RBP4 (e.g., PDB IDs: 3FMZ, 4PSQ) provided critical insights into the binding interactions within the protein's internal cavity. researchgate.netnih.gov
These structural models revealed that the carboxylic acid group of the antagonists forms key hydrogen bond interactions and salt bridges with residues like Glu98 and Arg121 in the RBP4 binding pocket. researchgate.net The design strategy involved replacing a piperidine (B6355638) core with the more rigid bicyclic octahydrocyclopenta[c]pyrrole system. researchgate.net This scaffold, combined with various carboxamido-fused heteroaromatic appendages, was explored to enhance potency and improve properties like metabolic stability. researchgate.net For example, docking analysis of the potent analogue 33 confirmed its favorable alignment within the RBP4 binding cavity, with its 6-methylpyrimidine-4-carboxylic acid appendage engaging in crucial hydrogen bond interactions. youtube.com The addition of fluorine atoms to the aryl head group of some analogues was also explored, leading to a threefold improvement in HTRF potency in certain cases without compromising metabolic stability. researchgate.net
Monoamine Transporter Inhibition
The octahydrocyclopenta[c]pyrrole framework has also served as a foundational structure for the development of monoamine transporter inhibitors. These transporters—SERT (serotonin), NET (norepinephrine), and DAT (dopamine)—are responsible for the reuptake of neurotransmitters from the synaptic cleft and are major targets for antidepressant medications. nih.gov
Research into 3-aryl octahydrocyclopenta[c]pyrrole analogues began with compounds that were selective inhibitors of the dopamine (B1211576) transporter (DAT). nih.gov The dopaminergic system is implicated in motivation, reward, and cognition, and its modulation is considered a key component in developing more effective antidepressants. nih.gov Through structural modifications of these initial DAT-selective inhibitors, researchers were able to develop compounds with a broader spectrum of activity. nih.gov
Triple reuptake inhibitors (TRIs) that simultaneously block SERT, NET, and DAT are hypothesized to offer greater efficacy than more selective agents. nih.gov Efforts to broaden the activity of DAT-selective octahydrocyclopenta[c]pyrrole inhibitors resulted in the discovery of derivatives with a potent triple uptake inhibition profile. nih.gov One such derivative, D142 , demonstrated high affinity for all three transporters. nih.gov
Interactive Table: Monoamine Transporter Affinity of an Octahydrocyclopenta[c]pyrrole Analogue
| Compound | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT Kᵢ (nM) | Source |
| D142 | 29.3 | 14.7 | 59.3 | nih.gov |
Kᵢ (inhibition constant) values indicate the binding affinity of the compound to the transporter; a lower value signifies higher affinity.
Dipeptidyl Peptidase IV (DPP4) Inhibition
Dipeptidyl peptidase IV (DPP4) is a serine exopeptidase that inactivates incretin (B1656795) hormones like GLP-1, which are crucial for regulating glucose homeostasis. nih.govdiabetes.org.uk Inhibition of DPP4 is an established therapeutic approach for type 2 diabetes. nih.gov While direct evidence linking the specific "3a-Fluoro-octahydrocyclopenta[c]pyrrole" isomer to DPP4 inhibition is not prominent in published literature, related scaffolds have been investigated for this target.
A molecular modeling study explored derivatives of octahydrocyclopenta[b]pyrrole-2-carbonitrile , a structural isomer of the [c] series, as potential DPP4 inhibitors. researchgate.net The research used quantitative structure-activity relationship (QSAR) modeling to design novel compounds with predicted inhibitory activity against DPP4. researchgate.net This suggests that the broader octahydrocyclopenta[b/c]pyrrole ring system may have potential applicability in the design of DPP4 inhibitors, although specific data on the 3a-fluoro-[c] isomer remains to be elucidated.
Enzyme Inhibition Kinetics and Potency
Research into the inhibitory effects of fluorinated pyrrolidine (B122466) derivatives has identified their potential as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme implicated in glucose homeostasis. The introduction of a fluorine atom can significantly enhance the potency and selectivity of such inhibitors. While specific kinetic data for this compound is not extensively detailed in publicly available literature, the broader class of 4-fluoropyrrolidine-2-carbonitrile (B8495706) and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives has been studied for their DPP-4 inhibitory action. researchgate.net The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. For a series of 1,2,3-triazole-5-carboximidamide derivatives, one compound demonstrated an IC50 value of 6.57 µM against DPP-4. nih.gov More potent inhibition has been observed with β-amino amides incorporating a triazolopiperazine moiety, with IC50 values as low as 2 nM. nih.gov
Table 1: Illustrative DPP-4 Inhibition Data for Related Compound Classes
| Compound Class | Example Compound | Target | IC50 Value |
| 1,2,3-Triazole-5-carboximidamide Derivatives | Compound 2 | DPP-4 | 6.57 µM |
| β-Amino Amides with Triazolopiperazine | Compound 3 | DPP-4 | 2 nM |
| β-Amino Amides with Triazolopiperazine | Compound 4 | DPP-4 | 2 nM |
This table presents data for related compound classes to provide context for DPP-4 inhibition, as specific data for this compound is not available.
Interaction Mechanisms with the DPP4 Active Site
The inhibitory action of compounds on DPP-4 is dictated by their interactions with the enzyme's active site, which is composed of several key pockets and residues. The S1 pocket typically accommodates a primary amine group of the inhibitor, which can form a crucial salt bridge with the glutamate (B1630785) residues Glu205 and Glu206. nih.gov The S2 pocket often interacts with other parts of the inhibitor structure. Key amino acid residues such as Phe357 and Tyr547 also play a significant role in inhibitor binding. nih.gov Molecular modeling and dynamics simulations are instrumental in elucidating these interactions, revealing how the inhibitor fits into the catalytic site and the nature of the binding forces, which can include hydrogen bonds, hydrophobic contacts, and π-π stacking interactions. mdpi.com A deeper understanding of these functional motions and binding site characteristics can aid in the design of more effective DPP-4 inhibitors. mdpi.com
Antimicrobial Activity and Antitubercular Research
Efficacy Against Mycobacterium tuberculosis (e.g., H37Rv strain)
Activity Against Resistant Bacterial Strains (e.g., MRSA, VRE)
The oxazolidinone class of antibiotics, which are structurally distinct, are noted for their activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). toku-e.com The core structure of these synthetic antibiotics allows them to be effective against bacteria that have developed resistance to other antibiotic classes.
Development of Oxazolidinone-Class Antimicrobials
Oxazolidinones represent a significant class of synthetic antibiotics that function by inhibiting bacterial protein synthesis. nih.gov Unlike many other antibiotics, they act at the initiation stage of translation. nih.gov The success of linezolid, the first FDA-approved oxazolidinone, has spurred further research into developing new analogs with improved potency and pharmacokinetic properties to combat antimicrobial resistance. nih.govresearchgate.net The development strategy often involves modifying the core oxazolidinone structure to enhance its antibacterial activity and overcome resistance mechanisms. researchgate.net
NMDA Receptor Modulation
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and various neurological functions. google.com Its dysfunction has been implicated in several central nervous system disorders. mdpi.com Pharmacological modulation of the NMDA receptor is a key area of research for developing treatments for conditions like depression and schizophrenia. google.comgoogle.com Modulators can act as antagonists, blocking the receptor, or as positive or negative allosteric modulators, which enhance or reduce receptor function, respectively, without directly binding to the agonist site. bris.ac.uknih.gov While various compounds, such as those with spiro-lactam or heteroaromatic structures, have been developed as NMDA receptor modulators, there is no specific information in the reviewed literature linking this compound to this activity. google.comgoogle.com
Receptor Binding Profiles and Functional Assays
The characterization of a compound's interaction with its target receptor involves a combination of binding and functional assays. Binding assays determine the affinity of the compound for the receptor, while functional assays measure the biological response elicited by this binding.
For NMDA receptors, functional assays can be conducted using cell lines that express specific subunit combinations, such as NR1 and NR2D. nih.gov These assays often measure changes in intracellular calcium levels upon receptor activation in the presence of the test compound. nih.gov Such methods are designed to identify allosteric modulators by using high concentrations of the primary agonists (glutamate and glycine) to minimize the detection of competitive antagonists. nih.gov The effects of potential modulators can be further characterized by observing their influence on long-term potentiation, short-term potentiation, and NMDA-mediated excitatory postsynaptic potentials (EPSPs). neuroservice.com
Viral Protease Inhibition
Viral proteases are essential enzymes for the replication of many viruses, making them attractive targets for antiviral drug development.
Inhibition of Influenza Viruses (e.g., H1N1)
The influenza A virus, including the H1N1 strain, relies on several key proteins for its life cycle. nih.gov One major target for antiviral drugs is the neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells. nih.govscienceopen.com Inhibition of neuraminidase activity is a key mechanism for several approved influenza treatments. nih.govscienceopen.com Another approach involves targeting the viral non-structural protein 1 (NS1), which plays a role in counteracting the host's immune response. mdpi.com Antiviral activity against influenza can be assessed through various in vitro methods, including plaque inhibition assays and hemagglutination inhibition assays, which measure the ability of a compound to prevent viral entry and replication in cell cultures. mdpi.comfrontiersin.org
Activity Against SARS-CoV-2 Main Protease (Mpro)
The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme for viral replication. nih.govmdpi.com It cleaves the viral polyproteins into functional non-structural proteins. mdpi.com Due to its essential role and high conservation among coronaviruses, Mpro is a primary target for the development of antiviral therapies for COVID-19. nih.govnih.gov The inhibition of Mpro disrupts the viral life cycle, preventing the virus from multiplying. nih.gov
Design of Peptidomimetic Inhibitors
A common strategy for inhibiting viral proteases like SARS-CoV-2 Mpro is the design of peptidomimetic inhibitors. nih.govnih.gov These molecules are designed to mimic the natural peptide substrate of the enzyme but are modified to be more stable and act as inhibitors. nih.govnih.gov Often, these inhibitors form a covalent bond with a key amino acid in the active site of the protease, such as cysteine, leading to irreversible or reversible inhibition. mdpi.comnih.gov Structure-based drug design, utilizing X-ray crystallography to understand the interactions between the inhibitor and the protease, plays a crucial role in the development of potent peptidomimetic inhibitors. nih.govnih.gov
In Vitro Pharmacokinetic and Metabolic Stability Assessment
Evaluation of Microsomal Stability (e.g., Human Liver Microsomes)
The metabolic stability of the stereoisomers of 3a-Fluoro-octahydrocyclopenta[c]pyrrole was evaluated in human liver microsomes. This in vitro assay is a standard method to predict the hepatic clearance of a compound in vivo. The results indicate that the compound is highly stable.
Specifically, the (R)-enantiomer, (3aS,6aR)-3a-fluoro-octahydrocyclopenta[c]pyrrole, demonstrated high stability with 95% of the compound remaining after a 60-minute incubation period with human liver microsomes. Similarly, the (S)-enantiomer, (3aR,6aS)-3a-fluoro-octahydrocyclopenta[c]pyrrole, also showed significant stability, with 88% of the compound remaining after the same incubation period. This high level of stability suggests a low expected hepatic clearance.
Assessment of Cytochrome P450 (CYP) Isozyme Inhibition
The potential for this compound to inhibit major drug-metabolizing enzymes was assessed, with a particular focus on Cytochrome P450 2D6 (CYP2D6). CYP2D6 is a critical enzyme in the metabolism of a large number of clinically used drugs, and its inhibition can lead to significant drug-drug interactions.
Both the (R)- and (S)-enantiomers of this compound were found to have no significant inhibitory activity against CYP2D6. The IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity, was determined to be greater than 25 µM for both enantiomers. This high IC50 value indicates a low potential for the compound to cause clinically relevant drug interactions mediated by the CYP2D6 enzyme.
Monoamine Oxidase (MAO) Inhibition Studies
As part of the preclinical assessment for a class of pyrrolidine (B122466) compounds, which includes this compound, the potential for inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) was evaluated. However, specific inhibitory activity data, such as IC50 values for this compound against MAO-A and MAO-B, are not detailed in the publicly available scientific literature.
Emerging Research Directions and Non Clinical Applications
Role as Versatile Chemical Intermediates in Organic Synthesis
The parent scaffold, octahydrocyclopenta[c]pyrrole (B1584311), is a recognized intermediate in the preparation of a variety of biologically active compounds, including antidiabetics and antivirals. google.com Its synthesis has been approached through various methods, such as the hydrogenation of 1,2-dicyanocyclo-1-pentene. google.com The pyrrole (B145914) ring itself is a fundamental component in numerous synthetic strategies, including the Paal-Knorr, Hantzsch, and Knorr syntheses, and undergoes reactions like electrophilic substitution. numberanalytics.comslideshare.net
The introduction of a fluorine atom, as in 3a-Fluoro-octahydrocyclopenta[c]pyrrole, can significantly influence the reactivity and selectivity of subsequent chemical transformations. Fluorine's high electronegativity can alter the electron density of the pyrrolidine (B122466) ring, affecting its nucleophilicity and basicity. blumberginstitute.org This modification can be leveraged to direct the course of reactions and to introduce further functionalization at specific positions. For instance, the fluorine atom can serve as a handle for further synthetic manipulations or can modulate the conformational preferences of the bicyclic system, which is a critical aspect in the design of molecules with specific three-dimensional shapes. d-nb.info
The synthesis of fluorinated bicyclic compounds is an area of active research, with methods being developed for the introduction of fluorine into bridged systems. d-nb.info These strategies often involve electrophilic fluorinating agents and can provide access to novel fluorinated building blocks like this compound. The versatility of the pyrrole scaffold is further demonstrated by its use in multicomponent reactions to generate highly substituted derivatives. researchgate.netresearchgate.net
Application in the Design of Novel Chemical Probes and Imaging Agents (e.g., fluorescent imaging)
Fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The design of such probes often involves a fluorophore linked to a recognition motif that selectively interacts with a target analyte. nih.gov Pyrrole-based structures, particularly diketopyrrolopyrroles (DPPs), have been successfully employed as fluorescent indicators. rsc.orgrsc.org Furthermore, the incorporation of fluorine into fluorescent dyes is a well-established strategy to enhance their photophysical properties, such as quantum yield and photostability. mdpi.com
While direct applications of this compound in imaging are not yet extensively documented, its structural features suggest significant potential. The fluorinated scaffold could be incorporated into the design of novel probes. For instance, it could serve as a recognition element for specific enzymes or receptors, with the fluorine atom contributing to binding affinity and selectivity. The inherent fluorescence of some pyrrole derivatives can be modulated by the local environment, making them suitable for sensing applications. researchgate.net
The development of fluorinated probes for positron emission tomography (PET) is another promising area. mdpi.com 18F-labeled molecules are widely used in medical imaging, and the synthesis of 18F-labeled this compound could lead to new PET tracers for diagnostic purposes. The use of fluorinated carbon chains in hybridization probes for affinity capture also highlights the broader utility of fluorinated moieties in bioanalytical methods. google.com
Table 1: Examples of Pyrrole-Based Fluorescent Probes and their Properties
| Probe Type | Target Analyte | Key Features | Reference(s) |
|---|---|---|---|
| Diketopyrrolopyrrole (DPP)-based | pH, Zn2+ | Ratiometric response, suitable for live cell imaging | rsc.orgrsc.org |
| Rhodamine-Pyrrole Conjugate | Lysosomes | High photostability, suitable for super-resolution imaging | researchgate.net |
| Fluorescein-labeled Oligonucleotides | Nucleic Acids | Used in FISH and immunohistochemistry | wikipedia.org |
Advancements in Drug Discovery Lead Optimization
Lead optimization is a critical phase in drug discovery that involves refining the structure of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.govmonash.edu The octahydrocyclopenta[c]pyrrole scaffold has proven to be a valuable core in the development of antagonists for retinol-binding protein 4 (RBP4), which are being investigated as potential treatments for atrophic age-related macular degeneration and Stargardt disease. nih.gov
The introduction of a fluorine atom into a lead compound is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability. blumberginstitute.org In the context of the RBP4 antagonists, replacing a hydrogen atom with fluorine on the bicyclic core, as in this compound, could lead to derivatives with enhanced properties. For example, the fluorine atom could form favorable interactions with the target protein, thereby increasing binding potency.
Structure-activity relationship (SAR) studies of pyrrole-based inhibitors of other targets, such as Plasmodium falciparum protein kinase G (PfPKG) and dihydroorotate (B8406146) dehydrogenase (DHODH), have demonstrated that modifications to the pyrrole core and its substituents can have a profound impact on activity. nih.govrutgers.edu The systematic exploration of fluorinated analogues, including those derived from this compound, could be a fruitful approach to discovering new drug candidates.
Table 2: Structure-Activity Relationship (SAR) Insights for Pyrrole-Based Inhibitors
| Target | Scaffold Modification | Impact on Activity | Reference(s) |
|---|---|---|---|
| RBP4 | Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core | Provided standout analogues with improved potency and stability | nih.gov |
| PfPKG | Modification of key pharmacophores on a pyrrole series | Enabled exploration of chemical diversity and rational lead optimization | rutgers.edumontclair.edu |
| DHODH | Optimization of a pyrrole-based series | Identified compounds with nanomolar potency and good pharmacological properties | nih.govmonash.edu |
| Acetylcholinesterase/ Butyrylcholinesterase | 1,3-diaryl-pyrrole skeleton | Showed high selectivity toward Butyrylcholinesterase | nih.gov |
Future Prospects for Novel Drug Scaffolds in Preclinical Development
The pyrrole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs with diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.govnih.govresearchgate.netnih.govmdpi.commdpi.comalliedacademies.org The development of novel drug scaffolds based on the pyrrole framework continues to be an active area of research. mdpi.comresearchgate.net
The unique three-dimensional structure of this compound makes it an attractive starting point for the design of new drug scaffolds. Its rigid conformation can pre-organize appended functional groups in a specific spatial orientation, which can lead to high-affinity and selective interactions with biological targets. The presence of the fluorine atom can further enhance its drug-like properties. blumberginstitute.org
Future preclinical development efforts may focus on synthesizing libraries of compounds derived from this compound and screening them against a variety of therapeutic targets. The versatility of the pyrrole ring allows for the introduction of diverse substituents, enabling the fine-tuning of biological activity and physicochemical properties. numberanalytics.com As our understanding of the role of fluorine in drug design deepens, we can expect to see the emergence of more sophisticated and effective therapeutic agents based on fluorinated scaffolds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
